molecular formula C14H17N5O B2531945 2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrazine CAS No. 2379983-76-1

2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrazine

Cat. No.: B2531945
CAS No.: 2379983-76-1
M. Wt: 271.324
InChI Key: HIYODCUFIFKZGW-UHFFFAOYSA-N
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Description

2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a piperidine moiety linked through a pyrimidin-2-yloxy group. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrazine typically involves the following steps:

    Formation of the Pyrimidin-2-yloxy Intermediate: This step involves the reaction of pyrimidine with an appropriate alkylating agent to introduce the oxy-methyl group.

    Piperidine Substitution: The intermediate is then reacted with piperidine under suitable conditions to form the piperidin-1-yl derivative.

    Pyrazine Coupling: Finally, the piperidin-1-yl derivative is coupled with a pyrazine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazine ring with a piperidine moiety linked through a pyrimidin-2-yloxy group sets it apart from other similar compounds.

Properties

IUPAC Name

2-[(1-pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-3-12(11-20-14-17-4-2-5-18-14)10-19(8-1)13-9-15-6-7-16-13/h2,4-7,9,12H,1,3,8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYODCUFIFKZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2)COC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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